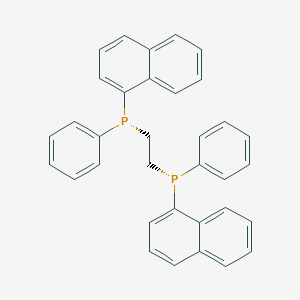

(R,R)-1-Naphthyl-DIPAMP

Beschreibung

Historical Context and Evolution of Chiral Phosphine (B1218219) Ligands in Asymmetric Catalysis

The journey of chiral phosphine ligands in asymmetric catalysis is a compelling narrative of innovation and scientific advancement. Early explorations in the 1960s, such as the work of Nozaki and Noyori on a copper complex with a chiral Schiff base for cyclopropanation, marked the dawn of catalytic asymmetric reactions using chiral metal complexes. kyushu-univ.jp However, the enantioselectivities achieved were initially modest. kyushu-univ.jp A significant breakthrough came with the advent of chiral phosphine ligands, which offered a more robust and tunable platform for inducing asymmetry.

The 1970s witnessed a surge of developments in this area. One of the most impactful achievements was the development of DIPAMP by William S. Knowles and his team at Monsanto. tcichemicals.comwikipedia.org This P-chirogenic bisphosphine ligand, when complexed with rhodium, demonstrated remarkable enantioselectivity (up to 96% ee) in the asymmetric hydrogenation of dehydroamino acid derivatives. tcichemicals.com This success was not merely academic; it culminated in the first industrial application of homogeneous catalytic asymmetric hydrogenation for the synthesis of L-DOPA, a crucial drug for treating Parkinson's disease. tcichemicals.comharvard.edunptel.ac.in

Initially, it was hypothesized that having the stereogenic center directly on the phosphorus atom, as in DIPAMP, was essential for high enantioselectivity. researchgate.net However, this view was soon challenged by the successful development of ligands with chiral carbon backbones, where the chirality resides in the carbon framework connecting the phosphine groups. researchgate.net Prominent examples of these "backbone chirality" ligands include DIOP, CHIRAPHOS, and later the highly influential BINAP. tcichemicals.com

Despite the success of backbone-chiral ligands, research into P-chirogenic ligands continued, driven by the potential for fine-tuning the steric and electronic environment directly at the metal center. bohrium.com However, for over two decades, the broader application of P-chirogenic ligands, including DIPAMP, was hampered by significant synthetic challenges. tcichemicals.comjst.go.jp The traditional methods, often involving phosphine oxides, were complex and often resulted in low yields of the desired enantiomerically pure ligands. tcichemicals.com A major advancement came with the development of methods utilizing phosphine-boranes as intermediates, which provided a more convenient and stereospecific route to P-chirogenic phosphines. nih.govtcichemicals.com This innovation revitalized the field, leading to the design and synthesis of a new generation of conformationally rigid and electron-rich P-chirogenic ligands that have shown exceptional performance in a variety of asymmetric reactions. nih.govjst.go.jp

Classification and Distinctive Features of P-Chirogenic Ligands

Chiral phosphine ligands are broadly categorized into two main classes based on the location of the stereogenic unit. tcichemicals.comjst.go.jp

Backbone Chirality Ligands: In this class, the chirality originates from asymmetric carbon atoms in the backbone that links the phosphorus atoms. The two phosphino (B1201336) groups are rendered diastereotopic by this chiral framework, creating an asymmetric environment around the coordinated metal. Well-known examples include DIOP, CHIRAPHOS, and BINAP. tcichemicals.com

P-Chirogenic Ligands: This class is defined by the presence of a stereogenic center directly at the phosphorus atom(s). tcichemicals.com For a phosphorus atom in a phosphine to be chiral, it must be bonded to three different substituents. The pyramidal geometry of the phosphine and the energy barrier to pyramidal inversion allow for the existence of stable enantiomers. jst.go.jp DIPAMP is a quintessential example of a C2-symmetric P-chirogenic bisphosphine ligand. tcichemicals.com

The defining feature of P-chirogenic ligands is the intimate proximity of the chiral center to the catalytically active metal. This direct placement allows for a highly effective transfer of stereochemical information during the catalytic cycle. acs.org The substituents on the phosphorus atom can be systematically varied to precisely modulate the steric and electronic properties of the ligand, thereby fine-tuning the catalyst's activity and enantioselectivity. bohrium.com For instance, the introduction of bulky groups can create a more defined chiral pocket around the metal, enhancing enantiomeric discrimination. tcichemicals.com Similarly, the electronic nature of the substituents influences the donor-acceptor properties of the phosphine, which in turn affects the reactivity of the metal center. nih.gov

While P-chirogenic ligands offer significant advantages, their synthesis has historically been a major challenge, which for a time limited their widespread use compared to ligands with backbone chirality. jst.go.jp The development of synthetic methodologies based on phosphine-borane chemistry has been instrumental in overcoming these hurdles, enabling the creation of a diverse array of structurally novel and highly efficient P-chirogenic ligands. nih.govbohrium.com

The Significance of Naphthyl Substitution within DIPAMP Analogs

The modification of the archetypal DIPAMP ligand by replacing the o-anisyl group with a naphthyl group, resulting in (R,R)-1-Naphthyl-DIPAMP, is a strategic design choice aimed at enhancing catalytic performance. The introduction of the bulkier and electronically distinct naphthyl moiety can have a profound impact on the ligand's properties and its behavior in catalysis.

The rationale behind such modifications stems from the desire to optimize the steric and electronic environment of the catalyst. Research on various DIPAMP analogs has shown that substituents on the aryl rings play a crucial role in determining both catalyst activity and enantioselectivity. researchgate.net For instance, studies involving the systematic modification of the P-o-anisyl rings of DIPAMP have revealed that the position of substitution is critical. researchgate.net

The replacement of a phenyl or anisyl group with a naphthyl group introduces several key changes:

Increased Steric Bulk: The naphthyl group is significantly larger than a phenyl or anisyl group. This increased steric hindrance can lead to a more rigid and well-defined chiral environment around the metal center. This rigidity can restrict the possible conformations of the substrate-catalyst complex, leading to higher enantioselectivity.

Modified Electronic Properties: The extended π-system of the naphthyl group alters the electronic nature of the phosphorus atom compared to the original anisyl group in DIPAMP. This can influence the σ-donor and π-acceptor characteristics of the phosphine ligand, thereby modulating the electronic properties of the metal center and affecting catalytic activity.

Enhanced Non-covalent Interactions: The larger aromatic surface of the naphthyl group can participate in more extensive π-π stacking or other non-covalent interactions with the substrate, which can be a crucial factor in the enantiodiscrimination step.

In a related context, the introduction of a P-(2-MeO-3-naphthyl) group in a DIPAMP analog led to a 2.5-fold increase in catalyst activity and higher enantioselectivity (90% ee) in the asymmetric hydrogenation of α-acetamidostyrene under mild conditions. researchgate.net This highlights the beneficial effects that can arise from incorporating naphthyl moieties into the ligand structure. The synthesis of this compound itself is part of a broader effort to develop advanced ligands for asymmetric synthesis, particularly for producing valuable chiral intermediates. evitachem.com

Detailed Research Findings

The following table summarizes key research findings related to the development and application of P-chirogenic phosphine ligands, providing context for the design of this compound.

| Ligand/System | Key Finding | Significance | Reference |

|---|---|---|---|

| DIPAMP-Rh | Achieved high enantioselectivity (up to 96% ee) in the hydrogenation of dehydroamino acids. | Led to the first industrial asymmetric synthesis of L-DOPA. tcichemicals.comharvard.edu | tcichemicals.com |

| Phosphine-Boranes | Provide a convenient and stereospecific synthetic route to P-chirogenic phosphines. | Overcame major synthetic hurdles and revitalized research into P-chirogenic ligands. nih.govbohrium.com | nih.govtcichemicals.com |

| P-(2-MeO-3-naphthyl)-substituted DIPAMP analog | Demonstrated a 2.5-fold increased activity and higher enantioselectivity (90% ee) compared to the parent system in a specific hydrogenation. | Illustrates the positive impact of naphthyl substitution on catalyst performance. researchgate.net | researchgate.net |

| QuinoxP* | An air-stable, crystalline P-chirogenic ligand exhibiting excellent enantioselectivity and catalytic efficiency. | Represents a new generation of practically useful P-chirogenic ligands with improved handling characteristics. tcichemicals.combohrium.com | tcichemicals.com |

Compound Names

The following table lists the chemical compounds mentioned in this article.

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| This compound | (R,R)-1,2-Bis[(1-naphthyl)(phenyl)phosphino]ethane |

| DIPAMP | (R,R)-1,2-Bis[(o-methoxyphenyl)(phenyl)phosphino]ethane |

| L-DOPA | (S)-3,4-dihydroxyphenylalanine |

| DIOP | (4R,5R)-4,5-Bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane |

| CHIRAPHOS | (2S,3S)-Bis(diphenylphosphino)butane |

| BINAP | 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl |

| QuinoxP* | (R,R)-2,3-Bis(tert-butylmethylphosphino)quinoxaline |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

81157-93-9 |

|---|---|

Molekularformel |

C34H28P2 |

Molekulargewicht |

498.5 g/mol |

IUPAC-Name |

(R)-naphthalen-1-yl-[2-[naphthalen-1-yl(phenyl)phosphanyl]ethyl]-phenylphosphane |

InChI |

InChI=1S/C34H28P2/c1-3-17-29(18-4-1)35(33-23-11-15-27-13-7-9-21-31(27)33)25-26-36(30-19-5-2-6-20-30)34-24-12-16-28-14-8-10-22-32(28)34/h1-24H,25-26H2/t35-,36-/m1/s1 |

InChI-Schlüssel |

AJLHFWYWUUCAAX-LQFQNGICSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)[P@@](CC[P@](C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Kanonische SMILES |

C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC4=CC=CC=C43)C5=CC=CC6=CC=CC=C65 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for R,r 1 Naphthyl Dipamp and Its Derivatives

Stereoselective Synthetic Approaches for P-Chiral Phosphines

The development of synthetic methods for P-chiral phosphines has been a focus of organic chemistry, leading to several effective strategies. These approaches are crucial for accessing enantiomerically pure phosphine (B1218219) ligands, which are vital for creating highly selective catalysts.

One of the most prominent methods is the Jugé–Stephan methodology , which utilizes an oxazaphospholidine borane (B79455) derived from (-)-ephedrine as a chiral auxiliary. rsc.orgrsc.org This method allows for the sequential and stereocontrolled introduction of two different substituents at the phosphorus center. The process involves the stereoselective ring opening of the oxazaphospholidine borane with an organolithium reagent, followed by acidolysis to cleave the P-N bond, and finally, a second nucleophilic substitution. rsc.orgrsc.org Each step proceeds with a predictable stereochemical outcome, either retention or inversion of configuration at the phosphorus atom, enabling the synthesis of the desired P-stereogenic phosphine with high enantiomeric purity. rsc.orgrsc.org

Another key strategy involves the use of phosphine-boranes as intermediates. This methodology, advanced by researchers like Imamoto, allows for the synthesis of various P-chiral phosphine ligands. nih.govbohrium.comresearchgate.net Secondary phosphine-boranes can be deprotonated and then reacted with electrophiles to create tertiary phosphine-boranes. nih.govnih.gov The borane group serves as a protecting group for the phosphine, preventing unwanted oxidation and allowing for a range of chemical transformations. nih.govd-nb.info The final step involves the deprotection of the phosphine-borane to yield the free phosphine ligand. nih.govnih.gov This approach has been successfully applied to the synthesis of ligands like DIPAMP and its analogues. nih.gov

Other stereoselective methods include:

Nucleophilic displacement at phosphorus : This involves the substitution of a leaving group on a chiral phosphorus precursor with a nucleophile, often with high stereospecificity. tandfonline.comtandfonline.com

Asymmetric deprotonation : This technique uses a chiral base to selectively remove a proton from a prochiral phosphine, creating a chiral phosphide (B1233454) that can then be reacted with an electrophile. tandfonline.comchalmers.se

Resolution of racemates : This can be achieved through classical methods using resolving agents or by chromatographic separation on chiral stationary phases. tandfonline.comtandfonline.com

Metal-catalyzed asymmetric synthesis : This emerging field utilizes chiral metal catalysts to promote the enantioselective formation of P-C bonds. beilstein-journals.org

These methodologies provide a powerful toolkit for chemists to access a wide array of P-chiral phosphines with high optical purity, which are essential for the advancement of asymmetric catalysis.

Adaptations of Established Methods for 1-Naphthyl-DIPAMP Synthesis

The synthesis of (R,R)-1-Naphthyl-DIPAMP, a derivative of the well-known DIPAMP ligand, involves modifications of established synthetic routes for P-chiral phosphines. The introduction of the naphthyl group in place of one of the phenyl groups on each phosphorus atom requires specific adaptations to the synthetic sequence.

A prominent approach to synthesizing P-chiral bisphosphine ligands like DIPAMP and its derivatives utilizes phosphine-boranes as key intermediates . nih.gov This methodology was successfully extended to prepare (S,S)-DIPAMP, demonstrating its potential for creating a variety of P-chiral ligands. nih.gov The synthesis typically begins with a chiral secondary phosphine-borane. This intermediate is then deprotonated, usually with an organolithium reagent like s-BuLi, and subsequently coupled using a reagent like copper(II) chloride to form the ethylene-bridged bisphosphine-borane. nih.gov A critical step in this sequence is often the removal of the undesired meso-isomer, which can be achieved through purification techniques to yield the enantiomerically pure (S,S) or (R,R) diastereomer. nih.gov The final step involves the removal of the borane protecting groups to afford the free bisphosphine ligand. nih.gov

The Jugé-Stephan method , which relies on an ephedrine-derived chiral auxiliary, is another powerful strategy that can be adapted for the synthesis of 1-Naphthyl-DIPAMP. rsc.orgrsc.org This method allows for the sequential introduction of the different aryl groups (phenyl and 1-naphthyl) onto the phosphorus atom with high stereocontrol. rsc.org The synthesis starts with an oxazaphospholidine borane. rsc.org The first aryl group is introduced via a stereospecific ring-opening reaction with an organolithium reagent. rsc.org This is followed by acid-catalyzed cleavage of the P-N bond and subsequent reaction with the second organolithium reagent (in this case, 1-naphthyllithium) to install the naphthyl group. rsc.org The order of addition of the organolithium reagents can be reversed to obtain the opposite enantiomer. rsc.org Finally, the resulting phosphine-borane monomers are coupled to form the desired bisphosphine ligand.

Research has also explored the synthesis of various DIPAMP analogues by introducing different substituents on the aryl rings. researchgate.net For instance, a P-(2-MeO-3-naphthyl)-substituted ligand was prepared and showed enhanced catalytic activity and enantioselectivity in certain reactions, highlighting the impact of modifying the ligand structure. researchgate.net

Synthesis of Metal-Complexed this compound Catalysts

The catalytic activity of phosphine ligands like this compound is realized upon their coordination to a transition metal center. The synthesis of these metal-complexed catalysts, particularly with rhodium and iridium, is a critical step in their application in asymmetric catalysis. evitachem.com

The preparation of these complexes typically involves reacting the free phosphine ligand with a suitable metal precursor. For rhodium catalysts, a common precursor is a rhodium(I)-diolefin complex, such as [Rh(COD)₂]BF₄ or [Rh(NBD)₂]BF₄ (where COD is 1,5-cyclooctadiene (B75094) and NBD is norbornadiene). researchgate.net The reaction involves the displacement of the diolefin ligand by the bidentate phosphine ligand to form the desired [Rh(this compound)(diolefin)]⁺ complex. google.com

A general procedure for synthesizing such cationic rhodium complexes can involve:

Reacting a rhodium-diolefin-1,3-diketonate with an acid in a ketone solvent. google.com

Adding a stabilizing olefin to form a stabilized cationic rhodium compound. google.com

Mixing the phosphine ligand with the solution of the stabilized cationic rhodium compound to form the final catalyst complex. google.com

Similarly, iridium complexes can be synthesized from iridium precursors like [Ir(COD)Cl]₂. rsc.org The reaction of the phosphine ligand with this precursor leads to the formation of a phosphine-carbene chelated iridium complex, which has been shown to be active in asymmetric hydrogenation. rsc.org

The resulting metal complexes are often isolated as air-stable solids and can be characterized by various spectroscopic techniques, including NMR and X-ray crystallography, to confirm their structure and purity. researchgate.netrsc.orgwikipedia.org The choice of the metal precursor and reaction conditions can influence the final structure and catalytic properties of the complex. For instance, the hydrogenation of [Rh(DIPAMP)(NBD)]BF₄ in methanol (B129727) can lead to the formation of not only the expected solvate complex [Rh(DIPAMP)(MeOH)₂]BF₄ but also a dimeric species [Rh(DIPAMP)]₂(BF₄)₂. researchgate.net

The following table provides examples of metal precursors commonly used in the synthesis of phosphine-ligated catalysts:

| Metal Precursor | Common Applications |

| [Rh(COD)₂]BF₄ | Synthesis of cationic rhodium(I) catalysts for hydrogenation. |

| [Rh(NBD)₂]BF₄ | Alternative precursor for cationic rhodium(I) catalysts. researchgate.net |

| [Ir(COD)Cl]₂ | Synthesis of iridium(I) catalysts for hydrogenation and other transformations. rsc.org |

| [(p-cymene)RuCl₂]₂ | Preparation of ruthenium(II) catalysts for various reactions. acs.org |

| RhCl₃ | Used in the preparation of supported rhodium catalysts. unive.it |

Strategies for the Preparation of Related Naphthyl-Substituted P-Chirogenic Ligands

The development of new chiral ligands is crucial for advancing asymmetric catalysis. Building on the success of ligands like DIPAMP and its naphthyl derivative, researchers have devised strategies to synthesize a variety of related naphthyl-substituted P-chirogenic ligands. These strategies often involve adapting established synthetic methodologies to incorporate the naphthyl moiety and other structural features.

One key approach is the use of phosphine-boranes as intermediates , a versatile method for constructing P-chiral centers. nih.gov This methodology can be applied to create ligands with various aryl and alkyl substituents on the phosphorus atom. For example, by starting with an appropriate naphthyl-containing secondary phosphine-borane or by introducing a naphthyl group via an organometallic reagent (e.g., naphthyllithium) to a suitable precursor, a range of naphthyl-substituted phosphine ligands can be accessed. chalmers.se

The Jugé-Stephan method , which employs an ephedrine-based chiral auxiliary, is another powerful tool for the synthesis of P-chirogenic phosphines and can be readily adapted to include naphthyl groups. rsc.orgrsc.org This method allows for the controlled, stepwise introduction of different substituents, making it suitable for creating unsymmetrical phosphines with both phenyl and naphthyl groups. rsc.org

Furthermore, synthetic strategies have been developed for other classes of naphthyl-containing phosphine ligands, such as NUPHOS . The synthesis of NUPHOS ligands can be achieved through the zirconium-mediated reductive coupling of alkynes. ncl.ac.uk This method provides a route to 1,4-bis(diphenylphosphino)-1,3-butadiene bridged diphosphines, and by using naphthyl-substituted alkynes as starting materials, naphthyl-containing NUPHOS ligands can be prepared.

Other notable strategies include:

Palladium-catalyzed cross-coupling reactions : These reactions are useful for forming P-C bonds and can be employed to couple a phosphine moiety with a naphthyl halide or boronic acid derivative. ncl.ac.uk

Diels-Alder cycloadditions : This approach has been used to construct the backbones of certain phosphine ligands, such as KITPHOS, and could be adapted to incorporate naphthyl-containing dienophiles or dienes. ncl.ac.uk

Synthesis from BINOL derivatives : Chiral bisphosphorus ligands like o-NAPHOS have been synthesized from (S)-BINOL (1,1'-bi-2-naphthol). This involves converting BINOL into a suitable dichloromethyl derivative, followed by nucleophilic substitution with a phosphide, such as lithium diphenylphosphinide, to yield the desired bisphosphine ligand.

The following table summarizes some of the key synthetic strategies and the types of naphthyl-substituted ligands they can produce:

| Synthetic Strategy | Ligand Type/Precursor | Key Features |

| Phosphine-borane methodology | P-chiral phosphines | Versatile, good for stereocontrol, uses borane protection. nih.govbohrium.com |

| Jugé-Stephan method | P-chirogenic phosphines | Uses ephedrine (B3423809) auxiliary, high enantioselectivity. rsc.orgrsc.org |

| Zirconium-mediated coupling | NUPHOS | Forms butadiene-bridged diphosphines from alkynes. ncl.ac.uk |

| Synthesis from BINOL | o-NAPHOS | Utilizes the inherent chirality of BINOL. |

These diverse synthetic strategies provide a robust platform for the creation of new and improved naphthyl-substituted P-chirogenic ligands, enabling the exploration of their potential in a wide range of asymmetric catalytic transformations.

Asymmetric Catalytic Applications of R,r 1 Naphthyl Dipamp Complexes

Rhodium-Catalyzed Asymmetric Hydrogenation Reactions

Rhodium complexes bearing chiral diphosphine ligands are among the most powerful catalysts for the asymmetric hydrogenation of prochiral olefins. wiley-vch.de The mechanism often involves the coordination of a functional group on the substrate to the rhodium center, which facilitates the delivery of hydrogen to one face of the double bond. rsc.org The landmark industrial synthesis of the anti-Parkinson's drug L-DOPA utilized a rhodium complex of DIPAMP, highlighting the profound impact of this ligand scaffold. okayama-u.ac.jpurv.cat

Enantioselective Hydrogenation of Dehydroamino Acid Derivatives

The rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acid derivatives is a classic benchmark reaction for evaluating new chiral ligands and serves as a primary route to optically pure α-amino acids. rsc.org Rhodium complexes with P-stereogenic ligands from the DIPAMP family consistently provide high levels of enantioselectivity in these reactions. wiley-vch.de The parent [Rh(DIPAMP)]+ catalyst, for instance, was famously used in the Monsanto L-DOPA process, achieving high enantiomeric excess (ee). okayama-u.ac.jp

Research into modifications of the DIPAMP structure has shown that substituting the P-aryl groups can fine-tune the catalyst's activity and selectivity. A study involving a series of P-stereogenic 1,2-bis[(aryl)(phenyl)phosphino]ethane ligands, including a P-(2-MeO-3-naphthyl)-substituted derivative, demonstrated excellent results in the hydrogenation of α-acetamidostyrene. researchgate.netresearchgate.net This naphthyl-containing ligand, when complexed with rhodium, yielded a higher enantioselectivity (90% ee) and increased activity compared to the original DIPAMP under mild conditions. researchgate.netresearchgate.net These findings underscore the potential of naphthyl-substituted DIPAMP ligands in producing chiral amino acid precursors with high optical purity.

Table 1: Rh-Catalyzed Asymmetric Hydrogenation of Dehydroamino Acid Derivatives

| Substrate | Ligand | Solvent | H₂ Pressure | Temp. | ee (%) | Ref. |

|---|---|---|---|---|---|---|

| (Z)-α-Acetamidocinnamic acid | (R,R)-DIPAMP | MeOH/iPrOH | 3 atm | 50°C | 95 | okayama-u.ac.jp |

| Methyl (Z)-α-acetamidocinnamate | (R,R)-DIPAMP | MeOH | 1 atm | RT | 96 | researchgate.net |

Asymmetric Hydrogenation of Functionalized Olefins

The success of Rh-DIPAMP systems extends to a broader range of functionalized olefins beyond dehydroamino acids. Substrates capable of chelating to the rhodium center, such as enamides and itaconic acid derivatives, are hydrogenated with high enantioselectivity. rsc.org The electronic properties and conformational rigidity of the ligand are crucial for achieving high stereoinduction.

Novel bisphosphorus ligands derived from binaphthyl backbones have shown excellent enantioselectivities (up to 99% ee) in the Rh(I)-catalyzed hydrogenation of various functionalized olefins. While not direct derivatives, these o-NAPHOS and o-BINAPO ligands share structural motifs with 1-Naphthyl-DIPAMP and demonstrate the effectiveness of naphthyl groups in the ligand sphere. For the hydrogenation of simple enamides, ligands like DIPAMP have achieved high ee values (94%). Furthermore, P-chirogenic ligands like R-SMS-Phos, an evolution of the DIPAMP concept, have shown superior enantioselectivities (>99%) in the hydrogenation of challenging substrates like α-arylacrylic acids. researchgate.netwiley-vch.de These results collectively indicate that the catalyst framework established by DIPAMP is robust and adaptable, with naphthyl-containing variants being highly effective for a range of functionalized olefins.

Table 2: Rh-Catalyzed Asymmetric Hydrogenation of Functionalized Olefins

| Substrate | Ligand Family | Solvent | H₂ Pressure | ee (%) | Ref. |

|---|---|---|---|---|---|

| N-acetyl-1-phenylethenamide | (R,R)-DIPAMP | - | - | 94 | |

| Dimethyl Itaconate | (S,S)-t-Bu-BisP* | MeOH | 20 psi | >99 | researchgate.net |

Asymmetric Hydrogenation of Ketones and Carbonyl Compounds

While rhodium-phosphine complexes are workhorses for olefin hydrogenation, their application in the asymmetric hydrogenation of simple ketones is less common compared to ruthenium-based catalysts. For rhodium catalysts bearing P-stereogenic ligands, examples of ketone hydrogenation are relatively few and typically limited to functionalized substrates. rsc.org

Specifically, the rhodium-catalyzed hydrogenation of α- and β-amino ketones has been reported, where the nitrogen atom of the substrate coordinates to the rhodium center, forming a chelate that directs the stereochemical outcome. rsc.org However, the application of rhodium complexes with (R,R)-1-Naphthyl-DIPAMP for the hydrogenation of ketones and other carbonyl compounds is not extensively documented in the scientific literature. In contrast, ruthenium complexes of the parent (R,R)-DIPAMP ligand have been shown to be effective for the asymmetric hydrogenation of keto groups, achieving enantioselectivities between 35% and 80%. researchgate.net This suggests that for this class of ligands, ruthenium may be the more suitable metal for carbonyl reduction.

Application in Enantioselective [3+2] Cycloaddition Reactions

In a departure from its role as a ligand for transition metals, (R,R)-DIPAMP has been identified as a highly effective organocatalyst for phosphine-catalyzed enantioselective [3+2] cycloaddition reactions. It is important to note that in this application, the phosphine (B1218219) itself is the catalyst and does not involve rhodium, despite the ligand's extensive use in rhodium catalysis. This reaction provides a powerful method for constructing five-membered rings with multiple stereocenters.

The reaction between γ-substituted allenoates and β-perfluoroalkyl enones, catalyzed by (R,R)-DIPAMP, yields densely functionalized trifluoromethylated cyclopentenes with three contiguous chiral centers in high yields and excellent enantioselectivities (up to 95% ee). Mechanistic studies indicate that the reaction proceeds through a deracemization process, where the chiral phosphine catalyst interacts with the racemic allenoate to produce a single product enantiomer. This application showcases the versatility of the DIPAMP scaffold, extending its utility beyond hydrogenation to the realm of C-C bond-forming organocatalysis.

Table 3: (R,R)-DIPAMP-Catalyzed Enantioselective [3+2] Cycloaddition

| Allenoate Substituent (γ) | Enone Substituent (β) | Solvent | Temp. | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Phenyl | CF₃ | Toluene | -20°C | 86 | 95 |

| 4-Chlorophenyl | CF₃ | Toluene | -20°C | 82 | 93 |

| 4-Methoxyphenyl | CF₃ | Toluene | -20°C | 85 | 95 |

Data sourced from studies on the parent (R,R)-DIPAMP ligand.

Other Transition Metal-Catalyzed Asymmetric Reactions

Ruthenium-Catalyzed Asymmetric Transformations

While rhodium is the metal of choice for many hydrogenations with DIPAMP-type ligands, ruthenium offers complementary reactivity, particularly for the reduction of ketones and certain classes of olefins. The development of Ru-BINAP catalysts by Noyori demonstrated the immense potential of ruthenium in asymmetric hydrogenation. okayama-u.ac.jp

Specific research into ruthenium complexes of (R,R)-DIPAMP has led to the synthesis of well-defined catalysts such as [(R,R)-DIPAMP]Ru₂(2-methylallyl)₂ and the corresponding halogeno derivatives. researchgate.net These novel ruthenium-DIPAMP catalysts were found to be effective for the asymmetric hydrogenation of both olefins and keto groups. researchgate.net Enantiomeric excesses reported for these reactions ranged from 35% to 80%, establishing a proof of concept for the utility of Ru-DIPAMP systems. researchgate.net Further supporting the use of related ligands, a ferrocene-based diphosphine with 1-naphthylphenylphosphino groups has been used in ruthenium-catalyzed ketone hydrogenation, achieving moderate enantioselectivity. researchgate.net These findings indicate that ruthenium complexes of this compound and its relatives are viable catalysts for asymmetric reductions, warranting further exploration.

Palladium-Catalyzed Asymmetric Reactions

No specific studies or data tables detailing the use of this compound as a ligand in palladium-catalyzed asymmetric reactions were found. Research on palladium catalysis typically involves a wide array of other phosphine ligands, but this particular derivative does not appear to be prominently featured in the available literature for reactions such as asymmetric hydrogenation or allylic alkylation. rsc.org

Nickel-Catalyzed Asymmetric Hydrogenation

Similarly, a search for the application of this compound in nickel-catalyzed asymmetric hydrogenation did not yield any specific research findings. While nickel catalysis is an active area of research for creating chiral molecules, the literature focuses on other classes of chiral phosphine ligands. nih.gov

Exploration of Other Metal Systems (e.g., Iridium, Copper)

There is no available information from the searches conducted on the exploration of this compound with iridium or copper catalytic systems.

Iridium: Iridium-catalyzed asymmetric hydrogenation is a powerful tool, but studies in this area highlight the use of other ligands, such as those of the PHOX family or standard DIPAMP, rather than the 1-naphthyl variant. diva-portal.orgresearchgate.netacs.org

Copper: The use of phosphine ligands in copper-catalyzed asymmetric reactions is well-established. However, screenings of various ligands in copper-catalyzed reactions, including azide-alkyne cycloadditions and borylations, have included the parent DIPAMP but not the specific this compound derivative. uea.ac.ukd-nb.info

Substrate Scope and Limitations in this compound Asymmetric Catalysis

Due to the absence of primary research articles and reviews on the catalytic use of this compound with palladium, nickel, iridium, or copper, no information can be provided regarding its substrate scope or limitations in these contexts. A study on rhodium-catalyzed hydrogenation of α-acetamidostyrene did explore various modifications to the DIPAMP structure and found that a P-(2-MeO-3-naphthyl)-substituted ligand increased catalyst activity, suggesting that naphthyl substitutions can be beneficial in certain contexts, but this does not provide data for the 1-naphthyl variant or the metals specified in the outline. researchgate.net

Mechanistic Investigations into R,r 1 Naphthyl Dipamp Catalysis

Elucidation of Catalytic Cycles (e.g., Unsaturated/Dihydride Mechanism, Hydride Mechanism)

The mechanism of asymmetric hydrogenation catalyzed by rhodium complexes with chiral diphosphine ligands like DIPAMP is generally understood to proceed via an "unsaturated pathway" for typical substrates like enamides. acs.orgwiley-vch.dewiley-vch.de This contrasts with the "dihydride pathway."

Unsaturated Mechanism: In this pathway, the prochiral olefinic substrate coordinates to the solvated Rh(I) catalyst first, displacing solvent molecules to form a catalyst-substrate adduct. wiley-vch.depitt.edu This step is typically reversible. The key enantioselective step is the subsequent irreversible oxidative addition of molecular hydrogen (H₂) to this rhodium-alkene complex, forming a Rh(III) dihydride intermediate. researchgate.net This is followed by migratory insertion of the alkene into a Rh-H bond and subsequent reductive elimination of the saturated product, which regenerates the Rh(I) catalyst. wiley-vch.depitt.edu Detailed studies on DIPAMP have shown that the addition of hydrogen to the rhodium center is irreversible during the hydrogenation of substrates like (Z)-α-benzamidocinnamic acid. researchgate.net

Dihydride Mechanism: An alternative route involves the initial oxidative addition of H₂ to the rhodium catalyst to form a dihydride species. The olefin substrate then coordinates to this dihydride complex, followed by insertion and reductive elimination. wikipedia.org However, for enamides and Rh-DIPAMP systems, experimental evidence strongly supports the unsaturated mechanism. pitt.eduprinceton.edu

The fundamental catalytic cycle established for DIPAMP is considered the primary operating mechanism for its analogues, including naphthyl-substituted versions. The electronic and steric modifications introduced by the naphthyl group primarily influence the kinetics and thermodynamics of the individual steps within this unsaturated pathway.

Identification and Characterization of Key Intermediates (e.g., Catalyst-Substrate Adducts)

A cornerstone of the mechanistic elucidation for DIPAMP-catalyzed hydrogenations was the identification and characterization of catalyst-substrate adducts. Using techniques like NMR spectroscopy and single-crystal X-ray analysis, researchers have been able to isolate and study these key intermediates. pitt.eduacs.orgosti.gov

For the [Rh(DIPAMP)]⁺ catalyst, it was demonstrated that upon coordination of a prochiral enamide substrate, such as methyl (Z)-α-acetamidocinnamate (MAC), two diastereomeric catalyst-substrate adducts are formed. princeton.edutesisenred.net These diastereomers are formed in unequal amounts, with a "major" and a "minor" species present in solution. tesisenred.net For instance, with the L-DOPA precursor, [Rh(R,R)-DIPAMP)]⁺ formed two diastereomeric adducts in a 10:1 ratio. tesisenred.net

The adducts are characterized by the chelation of the enamide to the rhodium center through both the C=C double bond and the carbonyl oxygen of the amide group. pitt.eduosti.govresearchgate.net The structure of one such adduct, [Rh(DIPAMP)(MPAA)]BF₄ (where MPAA is methyl (Z)-β-propyl-α-acetamidoacrylate), was confirmed by X-ray crystallography, revealing the precise geometry of this key intermediate. acs.orgosti.gov The formation of these adducts is rapid and reversible at ambient temperatures. pitt.edu While specific adducts for (R,R)-1-Naphthyl-DIPAMP have not been detailed as extensively, it is expected that they form analogous chelated structures, with the naphthyl group influencing the relative stability and reactivity of the resulting diastereomers.

Stereochemical Control and Enantioselection Pathways

The origin of enantioselection in DIPAMP-catalyzed hydrogenations is a classic example of Curtin-Hammett kinetics and is often described as an "anti-lock-and-key" model. pitt.eduprinceton.edu Initial hypotheses suggested that the major product enantiomer would arise from the major, more stable catalyst-substrate diastereomer. pitt.edu However, detailed kinetic and spectroscopic studies by Halpern, Brown, and others revealed the opposite to be true. pitt.eduprinceton.edutesisenred.net

The crucial discovery was that the minor, less stable diastereomeric adduct is significantly more reactive toward H₂ than the major adduct. pitt.edutesisenred.net Because the interconversion between the major and minor adducts is fast relative to the rate of hydrogenation, the final enantiomeric excess (ee) of the product is determined by the difference in the free energies of the transition states leading from the two diastereomers to the product, not by the ground-state energies of the adducts themselves. pitt.edutesisenred.netresearchgate.net The minor adduct reacts much more rapidly, funneling the reaction through a lower-energy transition state to produce the major product enantiomer. pitt.eduuva.nl This principle, where stereoselection is dictated by reactivity differences rather than substrate binding preference, is a key feature of this catalytic system. pitt.edu

For analogues like this compound, this same mechanistic principle is expected to apply. The steric bulk and electronic nature of the naphthyl group would modulate the energy levels of both the ground-state adducts and the subsequent hydrogenation transition states, thereby influencing the degree of enantioselectivity. researchgate.net

Role of Ligand Conformation and Flexibility in Asymmetric Induction

The high efficiency of asymmetric induction by DIPAMP and its analogues stems from the well-defined chiral environment created by the ligand. The C₂-symmetric backbone and the arrangement of the aryl (phenyl, anisyl, or naphthyl) groups on the stereogenic phosphorus atoms create a rigid chiral pocket around the metal center. google.comwikipedia.org

The conformation of the ligand is critical. The aryl groups on the phosphorus atoms are oriented in a specific way, often described as creating four quadrants with distinct steric hindrance (an "edge-face" arrangement). researchgate.net This chiral array dictates how the prochiral substrate can coordinate to the rhodium center, leading to the formation of diastereomeric adducts with different energies and reactivities. researchgate.nettesisenred.net Ligands that possess greater conformational flexibility often exhibit lower enantioselectivity because the well-defined chiral pocket is lost. google.com The relative rigidity of the five-membered chelate ring formed by the ethylene (B1197577) backbone in DIPAMP is a key design feature. google.com

In a P-(2-MeO-3-naphthyl)-substituted DIPAMP analogue, the larger naphthyl group is expected to enhance steric interactions, potentially leading to greater differentiation between the diastereomeric transition states and thus higher enantioselectivity. researchgate.net The introduction of such bulky groups can improve conformational rigidity by controlling the orientation of the rings adjacent to the phosphorus atoms. The ability of a ligand to adopt different conformations to stabilize different elementary steps in a catalytic cycle can be crucial for achieving both high reactivity and high selectivity. nih.gov

Influence of Reaction Parameters on Mechanism and Selectivity (e.g., Solvent, Pressure, Temperature)

The outcome of hydrogenations catalyzed by Rh-diphosphine complexes is highly dependent on reaction parameters, which can influence both the reaction mechanism and the enantioselectivity.

Solvent: The choice of solvent is critical as it must solubilize the catalyst and substrate, but it also plays a role in the catalytic cycle itself. Coordinative solvents can compete with the substrate for binding sites on the rhodium center. semanticscholar.org For instance, studies on the [Rh(DIPAMP)(MeOH)₂]⁺ catalyst precursor show that methanol (B129727) molecules act as labile ligands that are displaced by the enamide substrate. osti.govresearchgate.net The solvent can also affect the aggregation state of the catalyst and the stability of intermediates. semanticscholar.org In some cases, changing the solvent can dramatically alter selectivity. mdpi.com

Pressure: Hydrogen pressure can significantly affect both the rate and, in some cases, the enantioselectivity of the reaction. acs.org While many hydrogenations with DIPAMP-type catalysts are run under mild conditions (1-10 bar H₂), pressure can influence the kinetics. researchgate.net In the Halpern-Brown mechanism, the reaction rate is typically first-order in hydrogen pressure. acs.org Studies on various enamides have shown that the stereochemical outcome can be strongly dependent on H₂ pressure. acs.org

Temperature: Temperature affects the rates of all steps in the catalytic cycle, as well as the equilibrium between the diastereomeric catalyst-substrate adducts. acs.org Lowering the temperature can sometimes improve enantioselectivity by amplifying the small energy differences between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. For example, low-temperature NMR experiments were crucial in studying the catalyst-substrate intermediates and their subsequent transformation. researchgate.netresearchgate.net

A study comparing a P-(2-MeO-3-naphthyl)-substituted DIPAMP analogue with the original DIPAMP in the hydrogenation of α-acetamidostyrene highlights the influence of ligand structure under specific conditions.

Table 1: Comparison of DIPAMP and a Naphthyl-DIPAMP Analogue in the Asymmetric Hydrogenation of α-acetamidostyrene Data sourced from a study on DiPAMP analogues under specific reaction conditions (1 bar H₂, room temperature, in MeOH). researchgate.net

| Ligand | Catalyst Activity | Enantiomeric Excess (ee) |

| (R,R)-DIPAMP | Standard | ~85-88% |

| (R,R)-P-(2-MeO-3-naphthyl)-DIPAMP Analogue | ~2.5-fold increase | 90% |

This data demonstrates that modifying the ligand structure by introducing a naphthyl group can lead to a significant enhancement in both catalytic activity and enantioselectivity under mild reaction conditions. researchgate.net

Advanced Ligand Design and Structure Activity Relationships of R,r 1 Naphthyl Dipamp Analogs

Steric and Electronic Effects of Naphthyl Substituents on P-Chirality

The introduction of a 1-naphthyl group in place of an anisyl or phenyl group on a DIPAMP-type scaffold directly influences the steric and electronic environment around the P-chiral center, which is critical for stereochemical control during catalysis. acs.orgresearchgate.net

Steric Effects: The 1-naphthyl substituent is significantly bulkier than the phenyl or o-anisyl groups found in the parent DIPAMP. This increased steric hindrance, often quantified by the Tolman cone angle, plays a crucial role in defining the chiral pocket of the metal-ligand complex. In ferrocene-based P-chiral diphosphines, which serve as excellent models for studying these effects, replacing a phenyl group with a 1-naphthyl group (as in ligand 1a vs. its phenyl equivalent) creates a more sterically demanding environment. acs.org This forces a specific orientation of the substrate relative to the catalyst, thereby enhancing enantioselectivity. The bulky naphthyl group can effectively shield certain quadrants of the catalytic center, directing the approach of the incoming substrate.

Electronic Effects: The electronic properties of the substituents on the phosphorus atom modulate the σ-donor and π-acceptor characteristics of the ligand. cdnsciencepub.commdpi.com These properties influence the stability and reactivity of the catalytic species. The electronic nature of a substituent can be estimated using Hammett constants (σ) or by calculating the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of a [Ni(CO)₃L] complex. researchgate.netchemrxiv.orgnih.gov A lower TEP value indicates a more electron-donating ligand. The naphthyl group is generally considered to be more electron-rich and polarizable than a simple phenyl group. This increased electron-donating ability can strengthen the metal-ligand bond and influence the electronic state of the metal center, thereby affecting catalytic activity and selectivity. mdpi.com Systematic studies on ferrocenyl diphosphines with para-substituted phenyl moieties have demonstrated that tuning the electronic properties is a viable strategy for optimizing catalytic outcomes. acs.org

| Substituent (Ar) | Hammett Constant (σp) | Relative Electronic Effect |

| p-CF₃ | +0.54 | Strongly Electron-Withdrawing |

| p-Cl | +0.23 | Electron-Withdrawing |

| H (Phenyl) | 0.00 | Neutral Reference |

| p-CH₃ | -0.17 | Electron-Donating |

| p-OCH₃ (Anisyl) | -0.27 | Strongly Electron-Donating |

| 1-Naphthyl | N/A (more complex) | Generally Electron-Donating/Polarizable |

This table presents representative Hammett constants to illustrate the electronic effects of various substituents commonly used in phosphine (B1218219) ligand design. The 1-Naphthyl group's effect is more complex than what can be described by a simple Hammett parameter but it is known to be electron-donating.

Comparative Studies with Other P-Chirogenic and Backbone Chiral Phosphine Ligands

Chiral phosphine ligands are broadly categorized as either P-chirogenic, with stereogenicity at the phosphorus atom, or backbone chiral, where chirality resides in the carbon framework connecting the phosphorus atoms. (R,R)-1-Naphthyl-DIPAMP belongs to the former class, and its performance is best understood by comparison with ligands from both categories.

Comparison with P-Chirogenic Ligands: The parent ligand, (R,R)-DIPAMP, set a high benchmark, particularly in the rhodium-catalyzed asymmetric hydrogenation of dehydroamino acids. 20.210.105 Analogs were developed to improve upon DIPAMP's performance. For instance, ligands like R-SMS-Phos, which modify the o-anisyl group, have shown superior enantioselectivities (>99% ee) compared to DIPAMP in certain hydrogenations. wiley-vch.de A systematic study on DIPAMP analogs revealed that substituting the o-anisyl rings with a P-(2-MeO-3-naphthyl) group led to a 2.5-fold increase in catalyst activity and higher enantioselectivity (90% ee) in the hydrogenation of α-acetamidostyrene under mild conditions. researchgate.net This highlights that the introduction of a naphthyl moiety can be beneficial compared to the original DIPAMP structure. While formally P-stereogenic, some researchers argue that ligands like DIPAMP and its analogs effectively function as catalysts with backbone chirality, where the aryl substituents create a rigid chiral conformation that dictates stereoselectivity. taylorandfrancis.com

Comparison with Backbone Chiral Ligands: Ligands such as BINAP, CHIRAPHOS, and DuPHOS derive their chirality from an atropisomeric biaryl backbone or stereogenic carbons in the linker chain. ub.edu These ligands have proven to be exceptionally effective and versatile in a wide range of asymmetric transformations. nih.gov The primary difference lies in the location of the chiral information. In backbone-chiral ligands, the stereogenic elements are more distant from the metal center, whereas in P-chirogenic ligands like this compound, the chirality is located directly on the coordinating phosphorus atom. researchgate.net This proximity can, in principle, allow for more direct and powerful stereochemical communication between the ligand and the substrate. However, the development of highly effective backbone-chiral ligands disproved the early hypothesis that chirality must reside on the phosphorus atom for high enantiomeric excesses. 20.210.105researchgate.net The choice between a P-chirogenic and a backbone-chiral ligand often depends on the specific substrate and reaction, with each class having its own advantages.

Modulation of Ligand Properties for Enhanced Catalytic Performance

The modification of a lead ligand structure, such as DIPAMP, is a key strategy for enhancing catalytic performance. rsc.org By systematically altering substituents, chemists can fine-tune the steric and electronic properties of the ligand to achieve higher activity, enantioselectivity, and substrate scope. nih.gov

Research into DIPAMP analogs has shown that even subtle changes to the aryl groups can have a profound impact. A detailed investigation into ligands with various substituents on the o-anisyl rings of DIPAMP provided significant insights. researchgate.net It was found that introducing substituents at the 5-position of the anisyl ring was generally beneficial, while substitution at the 3-position was detrimental to catalytic performance. The most successful modification in this study was the replacement of the anisyl group with a 2-methoxy-3-naphthyl group. This "plus-size" hybrid ligand, when used in rhodium-catalyzed hydrogenation of α-acetamidostyrene, demonstrated significantly increased activity and enantioselectivity compared to the original DIPAMP. researchgate.net Similarly, the development of the "R-SMS-Phos" family of ligands, where the methyl of the anisyl group in DIPAMP is replaced by larger or functionalized alkyl or silyl (B83357) groups, also led to marked improvements in catalyst activity and enantioselectivity. researchgate.net These findings underscore that modulating the ligand framework, particularly by introducing larger ring systems like naphthalene, is a powerful tool for catalyst optimization. researchgate.net

| Ligand Analog (Modification on DIPAMP) | Catalyst Activity (Relative to DIPAMP) | Enantiomeric Excess (ee %) |

| (R,R)-DIPAMP (Reference) | 1.0 | 88 |

| 5-tert-Butyl substituted | ~1.5x | 89 |

| 5-Methoxy substituted | ~0.8x | 85 |

| 3-Methoxy substituted | Low | 68 |

| P-(2-MeO-3-naphthyl) substituted | ~2.5x | 90 |

Data derived from a study on the Rh(I)-catalyzed hydrogenation of α-acetamidostyrene, illustrating the impact of modifying the P-aryl substituents of DIPAMP. researchgate.net

Ligand Libraries and High-Throughput Screening in this compound Research

The discovery of optimal catalysts for specific chemical transformations is often accelerated by high-throughput experimentation (HTE). rsc.org This methodology involves the parallel synthesis and screening of large numbers of potential catalysts. A crucial component of HTE is the availability of a diverse set of ligands, known as a ligand library. rsc.org

In the context of this compound research, the principles of HTE and ligand library design are highly relevant. The systematic modification of the DIPAMP structure, as seen in the development of the R-SMS-Phos family and other analogs, is a form of library generation. researchgate.net Researchers can create a library of ligands by varying the aryl groups (e.g., phenyl, anisyl, naphthyl, substituted naphthyls) and the backbone structure. acs.orgresearchgate.net These libraries can then be rapidly screened against a particular substrate or reaction to identify lead candidates. For example, a library of 100 structurally diverse phosphine ligands was generated through a self-assembly process and employed in transition metal-catalyzed reactions to quickly identify effective catalysts. scholaris.ca

While specific HTE screens for libraries based exclusively on this compound are not widely documented, the approach is a logical extension of the research that has been performed. The modular synthesis of P-chiral phosphines via phosphine-borane intermediates or the Jugé-Stephan method allows for the efficient generation of diverse analogs suitable for library creation. jst.go.jpbohrium.comrsc.org By combining these modular synthetic routes with automated HTE platforms, the exploration of the vast chemical space around the this compound scaffold can be systematically and rapidly pursued, leading to the discovery of next-generation catalysts with superior performance. rsc.orgnih.govnih.gov

Spectroscopic and Structural Characterization of R,r 1 Naphthyl Dipamp Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies and Structure Elucidation (e.g., ³¹P NMR, ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the structure and dynamics of (R,R)-1-Naphthyl-DIPAMP complexes in solution. ethz.choxinst.com Multinuclear NMR experiments, particularly involving ³¹P and ¹H, provide detailed insights into the coordination environment of the metal center, ligand conformation, and the formation of catalyst-substrate intermediates. researchgate.netresearchgate.net

³¹P NMR Spectroscopy: With a natural abundance of 100% and a nuclear spin of ½, the ³¹P nucleus is highly sensitive for NMR studies. oxinst.com In the context of this compound, which contains two phosphorus atoms, ³¹P NMR is invaluable. The chemical shift (δ) of the phosphorus atoms is highly sensitive to their electronic environment, changing significantly upon coordination to a metal center, formation of catalyst-substrate adducts, or changes in the oxidation state of the phosphorus atom. oxinst.comnih.gov For instance, the coordination of the diphosphine ligand to a rhodium center results in characteristic changes in the ³¹P chemical shift and the appearance of coupling constants (¹JP-Rh) due to the interaction between the phosphorus and rhodium nuclei. researchgate.netacs.org Low-temperature NMR measurements have been instrumental in proving the structure of catalyst-substrate complexes, such as the [Rh((S,S)-DIPAMP)((Z)-2-benzoylamino-3-(3,4-dimethoxyphenyl)-methyl acrylate)]BF₄ complex, identifying it as the major species in solution. researchgate.net

¹H NMR Spectroscopy: ¹H NMR spectroscopy provides complementary structural information. The signals from the protons on the naphthyl and phenyl groups, as well as the ethylene (B1197577) backbone of the ligand, can be used to confirm the ligand's structure and monitor changes upon complexation. rsc.orgnih.gov In mechanistic studies, ¹H NMR helps to determine the conversion of substrates by monitoring the disappearance of reactant signals and the appearance of product signals. acs.org For example, in studies of rhodium-DIPAMP catalyst precursors, ¹H NMR, in conjunction with other NMR techniques, was used to characterize the formation of dimeric, arene-bridged species in solution. researchgate.net

The combination of ¹H, ³¹P, and even ¹⁰³Rh NMR spectroscopy allows for a comprehensive study of the species present in a catalytic solution, including short-lived intermediates that are critical to the reaction mechanism. researchgate.net

| Complex | Nucleus | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| [Rh(L₁)(L₂)(cod)]BF₄ Precatalyst | ³¹P (P¹) | 132.05 | ¹JP,Rh = 242.3, ²JP,P′ = 31 | acs.org |

| ³¹P (P²) | 34.03 | ¹JP,Rh = 149.5, ²JP,P′ = 31 | ||

| [Rh(DIPAMP)(MeOH)₂]BF₄ - Substrate Complex NH | ¹H | 6.24 | N/A | acs.orgdectris.com |

| [Rh(DIPAMP)(Substrate)]BF₄ - Complex 3 NH | ¹H | 5.54 | N/A |

X-ray Crystallography of Metal-Ligand Complexes

The crystal structure of rhodium complexes with diphosphine ligands like DIPAMP has been extensively studied. For instance, the structure of [Rh(DIPAMP)(cod)]⁺ reveals the coordination of the diphosphine ligand to the rhodium center. rsc.org More significantly, the X-ray structure of a catalyst-substrate adduct, [Rh(DIPAMP)(MPAA)]BF₄ (where MPAA is methyl (Z)-β-propyl-α-acetamidoacrylate), provided critical insights into how the substrate binds to the chiral catalyst, a key step in understanding the origin of enantioselectivity. researchgate.net

Furthermore, X-ray analysis has been used to characterize dimeric rhodium-DIPAMP species, such as [Rh(DIPAMP)]₂(BF₄)₂, which can form from catalyst precursors and act as active catalyst reservoirs. researchgate.net These crystal structures confirm the bridging nature of the ligand in such dimers and provide a solid-state reference for species observed in solution by NMR. researchgate.net The structural data obtained, including coordination geometries and ligand conformations, are essential for validating theoretical models and rationalizing the outcomes of catalytic reactions. researchgate.netwikipedia.org

| Complex | Formula | Crystal System | Space Group | Key Structural Features | Reference |

|---|---|---|---|---|---|

| [Rh₂(napy)₂(nbd)₂][ClO₄]₂·H₂O | C₃₂H₃₀Cl₂N₄O₉Rh₂ | Orthorhombic | Pccn | Binuclear complex with two bridging napy ligands. Rh-Rh distance of 2.916(3) Å. | jhu.edu |

| [Rh(DIPAMP)(MPAA)]BF₄ | C₄₂H₄₇BF₄NO₆P₂Rh | Monoclinic | P2₁ | Chelating DIPAMP ligand with the substrate coordinated through the olefin and amide oxygen. | researchgate.net |

| [Cu(MpPh2)(dppe)] | C₅₁H₅₁BCuF₄NP₃ | Triclinic | P-1 | Copper ion in a trigonal-pyramidal geometry with agostic Cu-H interactions. | nih.gov |

Other Spectroscopic Techniques for Intermediate Analysis (e.g., UV-Vis, EPR)

While NMR and X-ray crystallography are primary tools, other spectroscopic methods provide complementary information, especially for analyzing reaction kinetics and identifying transient or paramagnetic intermediates.

UV-Vis Spectroscopy: Ultraviolet-visible (UV-Vis) absorption spectroscopy is particularly useful for kinetic studies and for determining the thermodynamics of complex formation in solution. acs.orgresearchgate.net Electronic transitions within the metal complexes give rise to characteristic absorption bands. bruker.com By monitoring the change in absorbance at a specific wavelength over time, reaction rates can be determined. For example, in situ UV-Vis spectroscopy has been used to conduct thorough kinetic studies on the enantioselective hydrogenation of enamides catalyzed by rhodium-DIPAMP complexes. researchgate.net Titration experiments monitored by UV-Vis spectroscopy allow for the determination of binding constants for substrate coordination to the catalyst, providing quantitative data on the stability of catalyst-substrate intermediates. acs.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that specifically detects species with unpaired electrons, such as free radicals or many transition metal ions. du.ac.inwiley-vch.de While many catalytic intermediates in hydrogenation are diamagnetic, EPR can be invaluable if paramagnetic species, such as certain Rh(II) or other metal oxidation states, are formed during the reaction or as part of a deactivation pathway. ethz.ch EPR spectroscopy can provide information about the electronic structure and coordination environment of these paramagnetic centers. du.ac.in Although less commonly applied to the mainstream catalytic cycle of rhodium-DIPAMP hydrogenation, it remains a powerful potential tool for investigating alternative mechanistic pathways or catalyst degradation processes that might involve paramagnetic intermediates. ethz.ch

Computational Chemistry and Theoretical Studies of R,r 1 Naphthyl Dipamp Catalysis

Modeling of Chiral Recognition and Enantioselection

The ability of a chiral catalyst to distinguish between two prochiral faces of a substrate, known as chiral recognition, is the basis of enantioselective catalysis. researchgate.net Modeling this phenomenon is a complex task that requires accurate representation of the subtle non-covalent interactions between the catalyst and the substrate. nih.gov

In the case of (R,R)-1-Naphthyl-DIPAMP and related catalysts, the chiral environment is created by the specific three-dimensional arrangement of the phosphine (B1218219) ligands around the metal center. researchgate.net The bulky naphthyl groups of this compound play a significant role in creating a well-defined chiral pocket.

Computational models, often based on DFT or molecular mechanics, are used to investigate how the substrate docks into the active site of the catalyst. rsc.org These models can reveal the key interactions that stabilize one diastereomeric transition state over the other. These interactions can include:

Steric Repulsion: The bulky groups on the chiral ligand can sterically hinder one of the possible approaches of the substrate, favoring the other.

Hydrogen Bonding: Hydrogen bonds between the substrate and the ligand can play a crucial role in orienting the substrate within the catalytic pocket. acs.org

π-π Stacking: Interactions between aromatic rings of the ligand (like the naphthyl groups) and the substrate can contribute to the stability of the catalyst-substrate complex. acs.org

C-H···π Interactions: These weaker interactions can also influence the preferred binding mode of the substrate. researchgate.net

A significant finding from computational studies on similar rhodium-diphosphine systems is the "anti-lock-and-key" principle. researchgate.net This principle suggests that the major product enantiomer often arises from the minor, but more reactive, diastereomer of the catalyst-substrate adduct. pitt.edu This highlights the importance of analyzing the competing transition states rather than just the initial ground-state complexes. researchgate.net

The following table illustrates how computational methods can be used to analyze the factors contributing to enantioselection in a hypothetical reaction catalyzed by a chiral phosphine complex.

| Interaction Type | Energy Contribution to pro-(R) TS (kcal/mol) | Energy Contribution to pro-(S) TS (kcal/mol) |

| Steric Repulsion | +2.5 | +4.8 |

| Hydrogen Bonding | -3.1 | -2.5 |

| π-π Stacking | -1.8 | -1.2 |

| Total Relative Energy | -2.4 | +1.1 |

Note: This is a simplified, illustrative table. The actual analysis would involve more complex energy decomposition analysis.

The lower total relative energy for the transition state leading to the (R)-product would explain the experimentally observed enantioselectivity.

Prediction of Catalytic Activity and Selectivity

A major goal of computational chemistry in catalysis is to move from explaining existing results to predicting the performance of new catalysts. researchgate.net For this compound and its analogues, theoretical methods can be used to predict both catalytic activity and enantioselectivity.

Predicting Enantioselectivity: Enantioselectivity is determined by the difference in the free energy barriers (ΔΔG‡) of the two competing diastereomeric transition states that lead to the (R) and (S) products. This can be calculated using the following relationship derived from transition state theory:

ee = 100 * (k_R - k_S) / (k_R + k_S) ln(k_R / k_S) = -ΔΔG‡ / RT

where k_R and k_S are the rate constants for the formation of the R and S enantiomers, R is the gas constant, and T is the temperature.

By calculating the free energies of the pro-(R) and pro-(S) transition states, ΔΔG‡ can be determined, and the enantiomeric excess can be predicted. This predictive capability is invaluable for the rational design of new, more effective chiral catalysts. For example, DFT calculations have been used to explain the structure-enantioselectivity relationships in various catalytic systems. researchgate.net

The following table shows hypothetical predicted ee values for a reaction using different chiral ligands, based on calculated ΔΔG‡ values.

| Ligand | Calculated ΔΔG‡ (kcal/mol) | Predicted ee (%) |

| (R,R)-DIPAMP | -2.1 | 96 |

| This compound | -2.5 | 99 |

| Ligand X | -1.5 | 88 |

| Ligand Y | -0.5 | 38 |

Note: These are illustrative values to demonstrate the principle of predicting enantioselectivity.

These predictive studies, while computationally intensive, offer a powerful complement to experimental work, enabling a more efficient and targeted approach to catalyst development. mdpi.com They provide a molecular-level understanding that can guide the synthesis of the next generation of high-performance asymmetric catalysts.

Broader Research Implications and Future Directions in R,r 1 Naphthyl Dipamp Research

Advancements in Asymmetric Synthesis Methodologies

The development of P-stereogenic diphosphine ligands, where the phosphorus atom itself is the chiral center, marked a pivotal moment in asymmetric synthesis. The initial success of Knowles and his team with Rhodium-DIPAMP catalysts in the asymmetric hydrogenation of enamides to produce L-DOPA demonstrated the immense potential of this ligand class for industrial applications. diva-portal.orgokayama-u.ac.jp This breakthrough provided a practical and efficient method for producing enantiopure pharmaceuticals, shifting the paradigm from classical resolution or chiral pool synthesis towards catalytic asymmetric methods. okayama-u.ac.jp

(R,R)-1-Naphthyl-DIPAMP builds upon this legacy. Research has shown that the substituents on the phosphorus atoms play a dual role: they create the chiral environment for the substrate to approach and lock the conformation of the chelate ring formed with the metal center. rsc.org The replacement of the o-anisyl group of the original DIPAMP with a 1-naphthyl group is a strategic modification. The larger steric profile of the naphthyl group can lead to more defined chiral pockets, enhancing enantioselectivity in certain reactions. rsc.org Studies comparing a series of ligands with varying R groups in the structure R(Ph)PCH₂CH₂P(R)Ph found that ligands with larger substituents, such as 1-naphthyl, can yield higher enantioselectivity compared to smaller groups like tert-butyl. rsc.org

The success of ligands like this compound has spurred the development of a vast library of chiral phosphines, enabling the highly enantioselective hydrogenation of a wide range of prochiral olefins, ketones, and imines. researchgate.netacs.org This has made asymmetric hydrogenation an indispensable and environmentally friendly tool in modern organic synthesis. okayama-u.ac.jp

Table 1: Comparison of Enantioselectivity in Asymmetric Hydrogenation

Potential for Novel Catalytic System Development

The structural framework of this compound serves as a fertile ground for the development of new and improved catalytic systems. While highly successful, a limitation noted for the original DIPAMP was the difficulty in synthesizing the P-chiral center, which spurred research into alternative ligand scaffolds. google.com However, the core concept of tuning the electronic and steric properties of P-stereogenic ligands remains a powerful strategy.

Future research directions involve the systematic modification of the 1-Naphthyl-DIPAMP structure. For instance, studies on related DIPAMP analogs have shown that incorporating substituents onto the aryl rings can have a profound impact on catalyst activity and selectivity. researchgate.net Research involving the substitution of the P-o-anisyl rings of DIPAMP revealed that placing substituents at the 5-position was beneficial, with a P-(2-MeO-3-naphthyl)-substituted ligand demonstrating a 2.5-fold increase in catalyst activity and higher enantioselectivity (90% ee) in the hydrogenation of α-acetamidostyrene. researchgate.net This highlights a promising avenue for creating "second-generation" 1-Naphthyl-DIPAMP ligands with superior performance.

Furthermore, the principles learned from this compound can be applied to entirely new catalytic frontiers. One emerging area is the development of single-atom catalysts (SACs), which bridge homogeneous and heterogeneous catalysis. acs.org The concept involves anchoring well-defined chiral molecular complexes onto a solid support. A chiral ligand like this compound could be incorporated into a metal complex and then heterogenized, potentially leading to highly active, selective, and recyclable catalysts. acs.org This approach addresses a major drawback of homogeneous systems—the often difficult and costly separation of the catalyst from the product. researchgate.net

Table 2: Strategies for Novel Catalyst Development Based on the DIPAMP Framework

Contributions to the Understanding of Chiral Induction

The study of DIPAMP and its derivatives has been instrumental in shaping our fundamental understanding of chiral induction—the process by which a chiral catalyst influences a prochiral substrate to form one enantiomer preferentially. Knowles' initial hypothesis was that having the stereogenic center directly on the phosphorus atom was key to achieving high enantioselectivity. researchgate.net While this was later shown not to be a universal requirement with the development of ligands with chiral carbon backbones, the P-stereogenic nature of this compound remains a powerful design element. researchgate.net

X-ray crystal structures of the Rh-DIPAMP catalyst precursor revealed a crucial structural feature: an array of four aryl groups arranged in an "edge-face" manner. nobelprize.org In the original DIPAMP, the phenyl groups present an "edge" while the o-anisyl groups present a flat "face". It was speculated that an approaching substrate would prefer to interact with the less hindered face, thus dictating the stereochemical outcome. nobelprize.org

The substitution of the o-anisyl with a 1-naphthyl group modifies this chiral environment. The larger, more extended π-system of the naphthyl group alters the steric and electronic landscape of the "face," providing a different set of interactions for the approaching substrate. By comparing the outcomes with different ligands (e.g., DIPAMP vs. 1-Naphthyl-DIPAMP vs. Tol-DIPAMP), researchers can probe the subtleties of these non-covalent interactions and build more accurate predictive models for catalyst behavior. The flexibility of the chelate ring and the way the phosphorus substituents lock its conformation are now understood to be critical factors, and ligands like 1-Naphthyl-DIPAMP serve as excellent tools for studying these intricate relationships. rsc.org

Q & A

Q. What are the key considerations for synthesizing (R,R)-1-Naphthyl-DIPAMP with high enantiomeric purity?

Methodological Answer: Synthesis typically involves asymmetric catalysis or chiral resolution techniques. Use high-performance liquid chromatography (HPLC) with chiral stationary phases to monitor enantiomeric excess (ee). Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to minimize racemization. Ensure reproducibility by documenting protocols in line with FAIR data principles, including metadata on reagents and instrumentation .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and X-ray crystallography for structural confirmation. For stereochemical validation, employ circular dichroism (CD) spectroscopy or vibrational circular dichroism (VCD). Cross-reference data with established crystallographic databases (e.g., Cambridge Structural Database) to resolve ambiguities .

Q. What experimental designs are optimal for assessing this compound’s catalytic efficiency in asymmetric hydrogenation?

Methodological Answer: Use a controlled factorial design to test variables such as substrate scope, pressure, and catalyst-substrate ratios. Compare turnover frequency (TOF) and enantioselectivity across substrates (e.g., α,β-unsaturated ketones). Include negative controls (e.g., racemic DIPAMP analogs) to isolate stereochemical effects. Document raw data and statistical analyses in machine-readable formats for interoperability .

Advanced Research Questions

Q. How can computational methods enhance mechanistic understanding of this compound in catalysis?

Methodological Answer: Perform density functional theory (DFT) calculations to model transition states and identify stereochemical determinants. Validate computational models with experimental kinetic data (e.g., Eyring plots). Use molecular dynamics (MD) simulations to study solvent effects on catalyst-substrate interactions. Archive computational workflows and input files in repositories like Zenodo to ensure reusability .

Q. What strategies resolve contradictions in reported enantioselectivity values for this compound across studies?

Methodological Answer: Conduct a meta-analysis of published data, focusing on variables like substrate purity, reaction scale, and analytical methods. Replicate conflicting experiments under standardized conditions, adhering to protocols from high-impact studies. Use sensitivity analysis to identify critical parameters (e.g., trace moisture in solvents). Publish null results and methodological critiques to reduce publication bias .

Q. How should researchers design long-term stability studies for this compound under varying storage conditions?

Methodological Answer: Implement accelerated aging tests (e.g., elevated temperature/humidity) with periodic sampling. Analyze degradation products via LC-MS and quantify enantiopurity loss over time. Use Arrhenius modeling to predict shelf life. Store raw stability data in institutional repositories with persistent identifiers (DOIs) for future validation .

Data Management and Reporting

Q. What FAIR-compliant practices are critical for sharing this compound research data?

Methodological Answer:

- Findability : Assign globally unique identifiers (e.g., RRID) to datasets and register them in discipline-specific repositories (e.g., ChemRxiv).

- Accessibility : Use open-access platforms with embargo options for sensitive data. Provide access protocols in machine-readable metadata .

- Interoperability : Adopt standardized formats (e.g., .cif for crystallography, .mnova for NMR) and ontologies (ChEBI, RXNO).

- Reusability : Include detailed experimental protocols, error margins, and instrument calibration records .

Q. How can researchers ensure ethical compliance when publishing studies involving proprietary this compound analogs?

Methodological Answer: Disclose all conflicts of interest and licensing agreements in manuscripts. For restricted data, share aggregated results or derivative figures while preserving intellectual property. Consult institutional guidelines on dual-use research and export controls. Use encrypted repositories for confidential data exchange .

Methodological Pitfalls and Solutions

Q. What are common errors in quantifying enantiomeric excess for this compound, and how can they be mitigated?

Methodological Answer: Errors arise from baseline drift in HPLC or incorrect integration parameters. Calibrate detectors with racemic standards before each run. Validate methods using spiked samples with known ee values. Report confidence intervals and limit of detection (LOD) in publications .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles, identifying critical quality attributes (CQAs) like particle size and crystallinity. Use multivariate analysis (e.g., PCA) to correlate process parameters (e.g., stirring rate) with product consistency. Archive batch records with timestamps and operator notes for audit trails .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.